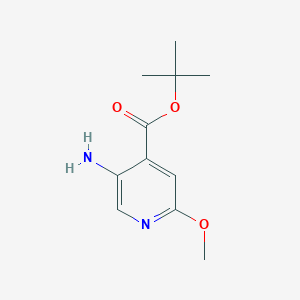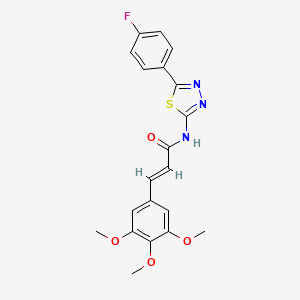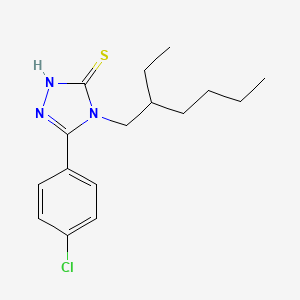![molecular formula C15H16N6O2 B2758801 N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide CAS No. 871264-01-6](/img/structure/B2758801.png)
N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a cyanocyclopentyl group attached to a phenoxyacetamide moiety, with a tetrazole ring incorporated into its structure. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with a cyanating agent, such as cyanogen bromide, under basic conditions to form the cyanocyclopentyl intermediate.
Synthesis of the phenoxyacetamide moiety: This step involves the reaction of 3-(tetrazol-1-yl)phenol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the phenoxyacetamide intermediate.
Coupling reaction: The final step involves the coupling of the cyanocyclopentyl intermediate with the phenoxyacetamide intermediate under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC), to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxyacetamide moiety, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with modified functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and specific binding affinities.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The tetrazole ring and phenoxyacetamide moiety play crucial roles in the binding affinity and specificity of the compound towards its targets. Detailed studies on the molecular interactions and pathways involved can provide insights into the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: A compound with a similar cyano group and pyrazole ring, studied for its insecticidal activities.
Di(1H-tetrazol-5-yl)methanone oxime: A tetrazole-containing compound with high nitrogen content and energetic properties.
Uniqueness
N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide is unique due to its combination of a cyanocyclopentyl group, tetrazole ring, and phenoxyacetamide moiety. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c16-10-15(6-1-2-7-15)18-14(22)9-23-13-5-3-4-12(8-13)21-11-17-19-20-21/h3-5,8,11H,1-2,6-7,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIOKOKNFHCWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide](/img/structure/B2758718.png)


![N-(1-cyanocyclobutyl)-3-[(1H-indol-3-yl)formamido]-N-methylpropanamide](/img/structure/B2758725.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2758726.png)
![2-[[9a-(Hydroxymethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazin-8-yl]sulfonyl]benzaldehyde](/img/structure/B2758727.png)
![methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate](/img/structure/B2758728.png)
![3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2758731.png)
![2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid](/img/structure/B2758734.png)
![2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2758735.png)


![3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758740.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2758741.png)
